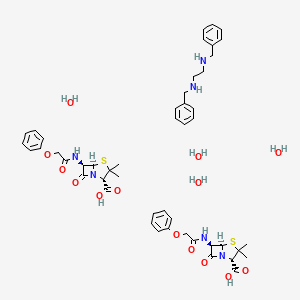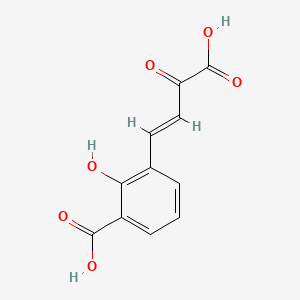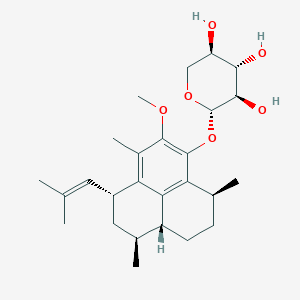
Phenoxymethylpenicillin benzathine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenoxymethylpenicillin benzathine is synthesized by combining phenoxymethylpenicillin with benzathine. The preparation involves dissolving phenoxymethylpenicillin in a solvent mixture of ethanol and dichloromethane, followed by the addition of benzathine . The reaction is carried out under controlled conditions to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, this compound is produced using solid dispersion methods. This involves the use of hydrophilic carriers such as polyvinyl pyrrolidone (PVP-K30) and hydroxypropyl methylcellulose (HPMC) to enhance the dissolution rate of the compound . The solid dispersion method improves the flowability, wettability, and dissolution characteristics of the drug.
Analyse Chemischer Reaktionen
Types of Reactions
Phenoxymethylpenicillin benzathine undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the breakdown of the penicillin structure.
Oxidation: Phenoxymethylpenicillin can undergo oxidation reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly at the phenoxymethyl group.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Breakdown products of the penicillin structure.
Oxidation: Oxidized derivatives of phenoxymethylpenicillin.
Substitution: Substituted phenoxymethylpenicillin derivatives.
Wissenschaftliche Forschungsanwendungen
Phenoxymethylpenicillin benzathine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the stability and reactivity of penicillin derivatives.
Biology: Employed in research on bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Used to treat mild to moderate infections in the respiratory tract, skin, and soft tissues.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Wirkmechanismus
Phenoxymethylpenicillin benzathine exerts its effects by inhibiting the biosynthesis of cell wall mucopeptide in bacteria . It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the third and final stage of bacterial cell wall synthesis . This leads to the weakening of the cell wall and ultimately the death of the bacterial cell.
Vergleich Mit ähnlichen Verbindungen
Phenoxymethylpenicillin benzathine is unique due to its prolonged release properties provided by the benzathine component. Similar compounds include:
Penicillin G benzathine: Another long-acting penicillin used for similar indications.
Penicillin V potassium: A potassium salt form of phenoxymethylpenicillin with a shorter duration of action.
Amoxicillin: A broader-spectrum penicillin antibiotic with different pharmacokinetic properties.
This compound stands out due to its combination of phenoxymethylpenicillin’s efficacy and benzathine’s prolonged release, making it suitable for long-term prophylaxis and treatment of infections.
Eigenschaften
CAS-Nummer |
63690-57-3 |
|---|---|
Molekularformel |
C48H64N6O14S2 |
Molekulargewicht |
1013.2 g/mol |
IUPAC-Name |
N,N'-dibenzylethane-1,2-diamine;3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate |
InChI |
InChI=1S/2C16H18N2O5S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2 |
InChI-Schlüssel |
WGLORUYLLMHSJU-UHFFFAOYSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2E)-2-[(4-benzoyloxy-3-ethoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1244049.png)

![N-[2-(3,4-dichlorophenyl)-4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl]-N-methylbenzamide](/img/structure/B1244055.png)

![(5S)-5-ethyl-5-hydroxy-14-[(4-methylpiperazin-1-yl)methyl]-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B1244058.png)



![2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE](/img/structure/B1244065.png)
![methyl 1-(4-chlorophenyl)-5-[(E)-(methylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate](/img/structure/B1244066.png)

![(2S)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]-2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B1244068.png)
![(1Z)-2-(4-chlorophenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B1244069.png)
